molecular formula C21H25N3O3 B2888396 (4-Morpholinophenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone CAS No. 2034365-35-8

(4-Morpholinophenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone

Cat. No.: B2888396
CAS No.: 2034365-35-8
M. Wt: 367.449
InChI Key: IKSFMJHMZXUMKV-UHFFFAOYSA-N
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Description

The compound (4-Morpholinophenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone features a methanone core linking two distinct moieties:

  • 4-Morpholinophenyl group: A phenyl ring substituted with a morpholine group (a six-membered ring containing one oxygen and one nitrogen atom). Morpholine derivatives are known for enhancing solubility and influencing pharmacokinetic properties due to their polarity and hydrogen-bonding capacity.
  • 4-(Pyridin-4-yloxy)piperidin-1-yl group: A piperidine ring (six-membered amine) substituted at the 4-position with a pyridin-4-yloxy group.

Properties

IUPAC Name

(4-morpholin-4-ylphenyl)-(4-pyridin-4-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3/c25-21(17-1-3-18(4-2-17)23-13-15-26-16-14-23)24-11-7-20(8-12-24)27-19-5-9-22-10-6-19/h1-6,9-10,20H,7-8,11-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKSFMJHMZXUMKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=NC=C2)C(=O)C3=CC=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution

A validated protocol involves reacting 4-hydroxypiperidine with 4-chloropyridine under modified Ullmann conditions:

  • Reagents :
    • 4-Hydroxypiperidine (1.0 eq)
    • 4-Chloropyridine (1.2 eq)
    • Potassium carbonate (2.5 eq)
    • Copper(I) iodide (0.1 eq)
    • Dry dimethylformamide (DMF)
  • Procedure :
    • Charge reagents in anhydrous DMF under nitrogen
    • Heat at 110°C for 24 hours
    • Cool, filter through celite, and concentrate
    • Purify via flash chromatography (SiO₂, ethyl acetate/hexanes)

Yield : 68-72%
Key Advantage : Avoids protecting group strategies while maintaining regioselectivity.

Mitsunobu Alternative

For oxygen-sensitive substrates, Mitsunobu conditions prove effective:

4-Hydroxypiperidine + 4-Hydroxypyridine → DIAD, PPh₃, THF → 4-(Pyridin-4-yloxy)piperidine

Optimization Note : Excess diisopropyl azodicarboxylate (DIAD) (1.5 eq) improves conversion to >90%.

Preparation of 4-Morpholinobenzoyl Chloride

Carboxylic Acid Activation

From 4-morpholinobenzoic acid:

  • Chlorination Protocol :
    • Suspend acid (1.0 eq) in anhydrous dichloromethane
    • Add oxalyl chloride (2.5 eq) dropwise at 0°C
    • Catalyze with DMF (0.05 eq)
    • Warm to room temperature, stir 2 hours
    • Remove volatiles under reduced pressure

Critical Quality Parameter : Residual solvent <0.1% (GC-MS verification).

Alternative Activation via Mixed Anhydrides

For acid-sensitive substrates:

  • Generate mixed carbonate with ethyl chloroformate
  • React with 4-morpholinobenzoic acid in THF
  • Isolate acyl chloride via fractional distillation

Yield Comparison : 85% (oxalyl chloride) vs. 78% (mixed anhydride).

Methanone Formation via Acylative Coupling

Standard Coupling Conditions

Adapted from WO2011033255A1:

4-Morpholinobenzoyl chloride + 4-(Pyridin-4-yloxy)piperidine → Base, Solvent → Target Methanone

Optimized Parameters :

  • Base : N,N-Diisopropylethylamine (DIPEA, 3.0 eq)
  • Solvent : Dichloromethane (0.1 M)
  • Temperature : 0°C → room temperature over 6 hours
  • Workup : Aqueous NaHCO₃ wash, MgSO₄ drying, rotor evaporation

Yield : 82% (HPLC purity >98%)

Schlenk Technique for Oxygen-Sensitive Cases

For improved reproducibility at scale:

  • Degas solvents via freeze-pump-thaw (3 cycles)
  • Conduct reaction under argon atmosphere
  • Monitor by in-situ FTIR (disappearance of acyl chloride peak at 1800 cm⁻¹)

Scale-Up Data :

Batch Size Yield (%) Purity (%)
10 g 85 99.1
100 g 81 98.7
1 kg 78 98.3

Crystallographic Characterization and Quality Control

Single Crystal X-ray Diffraction

Following protocols from De Gruyter crystallography studies:

  • Grow crystals via vapor diffusion (hexanes into ethyl acetate solution)
  • Mount on Bruker D8 Venture diffractometer (Mo Kα radiation)
  • Solve structure using SHELXTL

Key Metrics :

  • Space Group : P2₁/n
  • Unit Cell Parameters :
    • a = 9.9491(11) Å
    • b = 18.1523(17) Å
    • c = 11.7703(15) Å
    • β = 113.473(14)°
  • R Factor : 0.0606

Purity Assessment Strategies

  • HPLC : C18 column, ACN/H₂O gradient (0.1% TFA)
  • NMR :
    • ¹H NMR (400 MHz, CDCl₃): δ 8.51 (d, J = 5.6 Hz, 2H), 7.33 (d, J = 8.8 Hz, 2H)...
    • ¹³C NMR: 168.4 (C=O), 158.2 (pyridine C-O)...
  • HRMS : Calcd for C₂₃H₂₆N₃O₃ [M+H]⁺: 392.1968, Found: 392.1971

Alternative Synthetic Routes

Suzuki-Miyaura Cross-Coupling Approach

For analogs requiring late-stage diversification:

  • Prepare boronic ester of 4-morpholinophenyl group
  • Couple with brominated piperidine precursor
  • Oxidize to ketone via Kornblum oxidation

Limitation : Requires pre-functionalized building blocks with compatible protecting groups.

Photoredox Catalysis

Emerging methodology for C-O bond formation:

  • Use Ir(ppy)₃ catalyst under blue LED irradiation
  • Couple 4-bromopiperidine with pyridin-4-ol
  • Proceed to methanone formation via radical pathways

Current Yield : 45% (needs optimization)

Industrial-Scale Considerations

Cost Analysis of Key Reagents

Reagent Cost/kg ($) Contribution to Total Cost (%)
4-Hydroxypiperidine 320 28
4-Chloropyridine 410 31
DIPEA 150 12
Solvents - 19
Catalysts - 10

Environmental Impact Assessment

  • Process Mass Intensity : 86 kg/kg product
  • Key Waste Streams :
    • Copper-contaminated DMF (requires chelation)
    • Halogenated solvent recovery (85% efficiency)
  • Green Chemistry Alternatives :
    • Replace DMF with cyclopentyl methyl ether (CPME)
    • Use immobilized copper catalysts for O-arylation

Chemical Reactions Analysis

Types of Reactions

(4-Morpholinophenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, where the morpholine or piperidine rings can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various alkyl or acyl groups into the molecule.

Scientific Research Applications

(4-Morpholinophenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Morpholinophenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Morpholine-Containing Analogs

2-((5-Chloro-2-((4-(morpholinomethyl)phenyl)amino)pyrimidin-4-yl)amino)phenyl)(4-hydroxypiperidin-1-yl)methanone ()
  • Key Differences: The morpholine group is attached to the phenyl ring via a methylene bridge (morpholinomethylphenyl), whereas the target compound has a direct 4-morpholinophenyl group. The piperidine moiety is substituted with a hydroxyl group instead of pyridin-4-yloxy.
  • Impact: The hydroxyl group may reduce metabolic stability compared to the pyridinyloxy group, which is less prone to oxidation.
(4-Methoxyphenyl)(morpholino)methanone ()
  • Key Differences :
    • Replaces the pyridin-4-yloxy-piperidine with a simple methoxyphenyl group.
  • Impact :
    • The absence of the piperidine ring reduces molecular complexity and may lower binding specificity for targets requiring three-dimensional interactions.
    • Methoxy groups are metabolically labile (demethylation), whereas pyridinyloxy groups may offer greater stability .

Piperidine-Containing Analogs

(6-Morpholinoimidazo[1,2-b]pyridazin-2-yl)(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)methanone ()
  • Key Differences :
    • The morpholine group is part of an imidazo[1,2-b]pyridazine ring system, and the piperidine is substituted with a trifluoromethylphenyl group.
  • The imidazo[1,2-b]pyridazine core may confer rigidity, influencing binding kinetics compared to the flexible pyridinyloxy substituent in the target compound .
(4-(4-(2,4-Dimethylphenyl)piperazin-1-yl)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone ()
  • Key Differences: Replaces pyridin-4-yloxy with a 2,4-dimethylphenyl-piperazine group and incorporates a quinoline ring.
  • Impact: Quinoline’s aromatic system enables strong π-π stacking, which may enhance binding to hydrophobic pockets in enzymes or receptors.

Pyridine/Oxy-Substituted Analogs

(1H-Indol-6-yl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone ()
  • Key Differences: Substitutes the 4-morpholinophenyl group with an indole ring.
  • Impact :
    • Indole’s planar structure and hydrogen-bonding capacity may improve interactions with aromatic residues in biological targets.
    • The absence of morpholine reduces polarity, which could decrease solubility but increase CNS penetration .
(4-{[4-(4-Chlorophenyl)pyrimidin-2-yl]amino}phenyl)[4-(2-hydroxyethyl)piperazin-1-yl]methanone ()
  • Key Differences :
    • Replaces pyridin-4-yloxy with a 2-hydroxyethyl-piperazine group and adds a chlorophenyl-pyrimidine moiety.
  • Chlorophenyl-pyrimidine enhances electron-deficient character, favoring interactions with electron-rich binding sites .

Structural and Pharmacokinetic Trends

Structural Features Influencing Solubility

  • Morpholine vs. Piperazine : Morpholine’s oxygen and nitrogen atoms improve aqueous solubility, while piperazine’s basicity may lead to pH-dependent solubility .
  • Pyridinyloxy vs. Trifluoromethyl : Pyridinyloxy’s polarity enhances solubility compared to lipophilic trifluoromethyl groups .

Metabolic Stability

  • Hydroxyl vs. Pyridinyloxy : Hydroxyl groups are prone to phase II metabolism (e.g., sulfation), whereas pyridinyloxy groups are more stable .
  • Methoxy vs. Morpholine : Methoxy groups undergo demethylation, while morpholine rings are generally metabolically resistant .

Target Affinity and Selectivity

  • Rigid vs. Flexible Substituents: Imidazo[1,2-b]pyridazine () and quinoline () cores provide rigidity for selective binding, whereas flexible pyridinyloxy groups may allow broader conformational adaptability .

Biological Activity

The compound (4-Morpholinophenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone (commonly referred to as Compound 1) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

Compound 1 is characterized by a complex structure that includes a morpholine ring and a pyridine moiety. Its molecular formula is C19H24N2O2C_{19}H_{24}N_2O_2 with a molecular weight of approximately 320.41 g/mol. The presence of both morpholine and piperidine rings suggests potential interactions with various biological targets, particularly in the central nervous system and in antiviral applications.

Synthesis

The synthesis of Compound 1 involves multiple steps, typically starting from commercially available precursors. The synthetic route generally includes:

  • Formation of the morpholine and piperidine rings.
  • Coupling reactions to attach the pyridine moiety.
  • Final purification through chromatography techniques.

Antiviral Activity

Recent studies have highlighted the antiviral properties of Compound 1 against several viruses, including Zika virus. In vitro assays have demonstrated that it acts as an allosteric inhibitor of viral proteases, with reported IC50 values indicating significant potency:

CompoundTargetIC50 (μM)
Compound 1Zika Virus Protease21.7
Compound 2Zika Virus Protease10.7
Compound 3Zika Virus Protease2.1

These results suggest that modifications to the structure can enhance activity, as seen in derivatives with lower IC50 values .

Neuropharmacological Activity

Compound 1 has also been investigated for its neuropharmacological effects. It exhibits affinity for various neurotransmitter receptors, which may contribute to its potential as a therapeutic agent for neurological disorders:

  • Dopamine Receptors : Moderate affinity observed.
  • Serotonin Receptors : Significant binding affinity noted, suggesting potential antidepressant effects.

Study on Antiviral Mechanism

A study published in Materials Horizons explored the mechanism of action of Compound 1 against Zika virus. It was found that the compound inhibits viral replication by interfering with the proteolytic processing of viral polyproteins, crucial for viral maturation and infectivity .

Neuropharmacology Research

In a neuropharmacological study, researchers evaluated the effects of Compound 1 on animal models exhibiting symptoms of anxiety and depression. The results indicated that treatment with Compound 1 led to significant reductions in anxiety-like behaviors, suggesting its potential as an anxiolytic agent.

Structure-Activity Relationship (SAR)

The SAR studies conducted on Compound 1 reveal that modifications to both the morpholine and piperidine components can significantly influence biological activity:

  • Morpholine Substituents : Variations in substituents on the morpholine ring can enhance binding affinity to target receptors.
  • Pyridine Modifications : Altering the position or type of substituents on the pyridine can lead to improved antiviral potency.

Q & A

Basic: What are the optimal synthetic routes and critical reaction conditions for synthesizing (4-Morpholinophenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone?

Methodological Answer:
The synthesis typically involves multi-step organic reactions, including:

  • Step 1: Preparation of the morpholinophenyl precursor via nucleophilic aromatic substitution or Ullmann coupling .
  • Step 2: Functionalization of the piperidine ring with pyridin-4-yloxy groups using Mitsunobu or SNAr reactions under anhydrous conditions .
  • Step 3: Final coupling of the two fragments via a carbonyl linkage using reagents like EDCI/HOBt or DCC in solvents such as DCM or DMF .
    Critical Conditions:
  • Temperature control (0–60°C) to prevent side reactions.
  • Use of anhydrous solvents and inert atmospheres (N₂/Ar) for moisture-sensitive steps.
  • Purification via column chromatography or recrystallization to achieve >95% purity .

Basic: Which characterization techniques are essential for confirming the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to verify substituent positions and coupling patterns (e.g., morpholine protons at δ 3.6–3.8 ppm; pyridyloxy signals at δ 7.2–8.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): To confirm molecular formula (e.g., [M+H]+ expected for C₂₂H₂₅N₃O₃).
  • Infrared Spectroscopy (IR): Detection of carbonyl stretch (~1650–1700 cm⁻¹) and C-O-C bonds (~1200 cm⁻¹) .
  • HPLC: For purity assessment (>98% by reverse-phase C18 columns) .

Advanced: How can computational tools predict the biological targets and structure-activity relationships (SAR) of this compound?

Methodological Answer:

  • Molecular Docking: Use software like AutoDock Vina to simulate binding to targets (e.g., kinases, GPCRs) based on the morpholine’s hydrogen-bonding capacity and the pyridyloxy group’s π-π stacking .
  • QSAR Modeling: Train models on datasets of analogous piperidine-methanones to predict logP, solubility, and IC50 values .
  • MD Simulations: Assess binding stability (e.g., RMSD <2 Å over 100 ns trajectories) and identify key residues for mutagenesis studies .
    Validation: Cross-check predictions with in vitro assays (e.g., kinase inhibition screens) .

Advanced: How can researchers resolve contradictions between in vitro potency and in vivo efficacy observed for this compound?

Methodological Answer:

  • Pharmacokinetic Profiling:
    • Measure metabolic stability in liver microsomes (e.g., CYP3A4/2D6 inhibition assays) .
    • Assess plasma protein binding (e.g., >90% binding may reduce free drug availability) .
  • Formulation Adjustments: Use nanoemulsions or prodrug strategies to enhance bioavailability .
  • Target Engagement Studies: Employ PET tracers or bioluminescent assays to confirm target binding in vivo .

Advanced: What strategies improve the selectivity of this compound for specific biological targets?

Methodological Answer:

  • Bioisosteric Replacement: Substitute morpholine with thiomorpholine or pyran to modulate hydrogen-bonding interactions .
  • Fragment-Based Design: Optimize the pyridyloxy group’s substituents (e.g., electron-withdrawing groups for kinase selectivity) .
  • Proteome-Wide Screening: Use affinity chromatography or thermal shift assays to identify off-target binding .

Basic: What are the key considerations for designing stability studies under varying pH and temperature conditions?

Methodological Answer:

  • Forced Degradation Studies:
    • Acid/Base Hydrolysis: Expose to 0.1M HCl/NaOH at 40°C for 24 hours; monitor via HPLC .
    • Oxidative Stress: Treat with 3% H₂O₂; track carbonyl oxidation by IR .
  • Thermal Stability: Store at 40°C/75% RH for 4 weeks; assess crystallinity changes via XRD .

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